tert-Butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate
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Overview
Description
tert-Butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate is a chemical compound that features a tert-butyl group, an amino group, and a methylazetidine ring
Mechanism of Action
Target of Action
The tert-butyl group is known to have unique reactivity patterns and is used in various chemical transformations .
Mode of Action
The tert-butyl group, a part of the compound, is known for its unique reactivity pattern, which is utilized in various chemical transformations .
Biochemical Pathways
The tert-butyl group, however, is known to be involved in various biosynthetic and biodegradation pathways .
Result of Action
The tert-butyl group, however, is known to elicit a unique reactivity pattern, which is utilized in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable azetidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems. These systems allow for a more efficient and sustainable synthesis process compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of azetidine derivatives on biological systems. Its structural properties make it a valuable tool for investigating the interactions between small molecules and biological targets .
Medicine
Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity and structural properties make it suitable for various industrial applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate include:
- tert-Butyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate
- tert-Butyl (2R,3S)-3-amino-2-methylthiolane-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its azetidine ring structure, which imparts distinct reactivity and properties compared to other similar compounds. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
tert-butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-6-7(10)5-11(6)8(12)13-9(2,3)4/h6-7H,5,10H2,1-4H3/t6-,7+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNTYEYDNBONGP-RQJHMYQMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1C(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](CN1C(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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